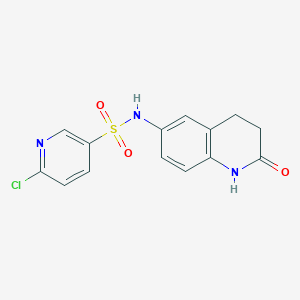
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
作用机制
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide works by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases are involved in regulating immune cell function, and their inhibition can lead to a reduction in inflammation and immune cell proliferation. 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects, including a reduction in immune cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells. 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a viable option for further research.
实验室实验的优点和局限性
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has several advantages for lab experiments, including its ability to inhibit multiple kinases and its favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
未来方向
There are several future directions for research on 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide, including its potential use in combination therapy for cancer and autoimmune diseases. Further optimization of its synthesis method and toxicity studies are also needed. Additionally, the development of 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide involves several steps, including the reaction of 6-chloronicotinic acid with 2-aminobenzaldehyde, followed by cyclization and sulfonation. The final product is obtained through crystallization and purification. The synthesis of 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has been optimized to improve its yield and purity, making it a viable option for further research.
科学研究应用
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are important in regulating immune cell function. 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has also been shown to have a synergistic effect with other drugs, making it a promising candidate for combination therapy.
属性
IUPAC Name |
6-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c15-13-5-3-11(8-16-13)22(20,21)18-10-2-4-12-9(7-10)1-6-14(19)17-12/h2-5,7-8,18H,1,6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYCBUWXSQENDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


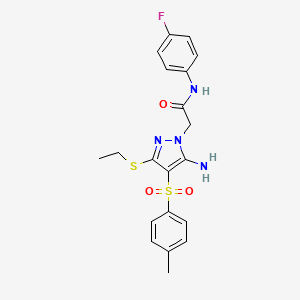
![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)
![S-(5-chlorothiophen-2-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2661784.png)
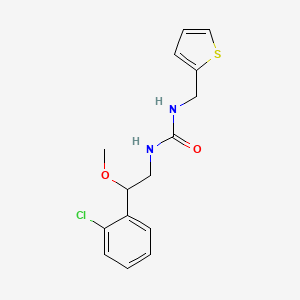
![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)
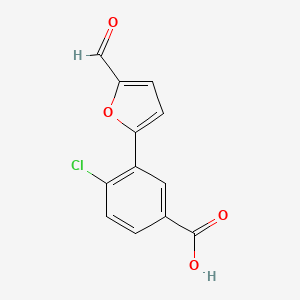
![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)

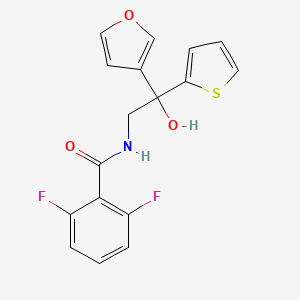
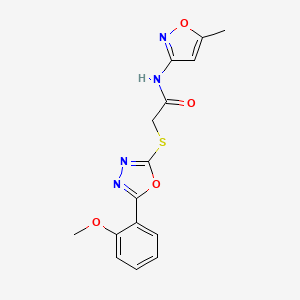

![N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2661802.png)